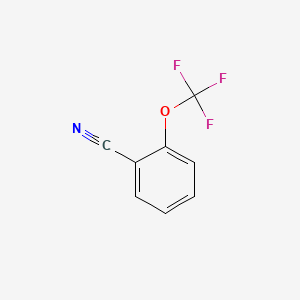
2-(Trifluoromethoxy)benzonitrile
説明
2-(Trifluoromethoxy)benzonitrile is a compound that is structurally related to various benzonitrile derivatives, which have been the subject of several studies due to their interesting chemical properties and potential applications. While the specific compound 2-(Trifluoromethoxy)benzonitrile is not directly mentioned in the provided papers, related compounds such as 4-(Trifluoromethyl)benzonitrile have been synthesized and analyzed for their molecular structure and potential use in various applications, including as intermediates in pharmaceutical synthesis and as additives in lithium-ion batteries .
Synthesis Analysis
The synthesis of related trifluoromethyl benzonitrile compounds typically involves multiple steps, including bromination, Grignard reaction, cyanidation, and amination. For example, 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene with an overall yield of 49.2% . The synthesis process is designed to be environmentally friendly and practical.
Molecular Structure Analysis
The molecular structure of trifluoromethyl benzonitrile derivatives is characterized by the presence of electronegative groups, such as the trifluoromethyl group, which can influence the geometry of the aromatic ring. For instance, 4-(Trifluoromethyl)benzonitrile molecules are linked through hydrogen bonds into a dense two-dimensional network, and the aromatic ring is slightly deformed due to the presence of electronegative groups .
Chemical Reactions Analysis
The chemical reactivity of benzonitrile derivatives can be explored through various reactions. For example, the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile results in the formation of addition products with a complex mechanism involving biradical/zwitterion formation, protonation, and sigmatropic rearrangement . Such reactions demonstrate the potential for creating complex molecular structures from simpler benzonitrile derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl benzonitrile derivatives are influenced by the presence of the trifluoromethyl group. This group can affect the compound's hydrogen bonding capability, as seen in the formation of a two-dimensional network in 4-(Trifluoromethyl)benzonitrile . Additionally, the use of 4-(Trifluoromethyl)benzonitrile as an electrolyte additive in lithium-ion batteries suggests that these compounds can improve the cyclic stability and capacity retention of high-voltage cathodes, indicating their potential in energy storage applications .
科学的研究の応用
-
Organic Synthesis
- 2-(Trifluoromethoxy)benzonitrile is used as a reagent in organic synthesis.
- It’s used as a precursor for the preparation of various compounds.
- It can also act as a catalyst for various reactions.
-
Trifluoromethoxylation Reagents
- The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features .
- Despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
- Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
Safety And Hazards
This compound is considered hazardous. It is combustible and harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .
特性
IUPAC Name |
2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBBQGAWMHXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213807 | |
| Record name | 2-(Trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzonitrile | |
CAS RN |
63968-85-4 | |
| Record name | 2-(Trifluoromethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63968-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIFLUOROMETHOXY)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTZ6VCH4SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)






